molecular formula C18H12N2O2 B7883001 1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione

1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione

Cat. No.: B7883001
M. Wt: 288.3 g/mol
InChI Key: UWHBZLMSPZBZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione . It is also referred to as Pigment Red 255 . This compound has a molecular formula of C18H12N2O2 and a molecular weight of 288.31 g/mol . It is characterized by its crystalline powder form and is primarily used as a pigment due to its vibrant red color.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione typically involves the condensation of aromatic amines with maleic anhydride, followed by cyclization. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and purity. The process involves stringent control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione exerts its effects is primarily through its interaction with cellular components. It can intercalate into DNA, disrupting the replication process, and can also inhibit certain enzymes involved in cellular metabolism. The molecular targets include DNA and various enzymes, leading to its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

  • 3,6-diphenyl-2H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione
  • 3,6-diphenyl-1H-pyrrolo[3,4-c]pyrrole-1,4-dione

Comparison: Compared to its similar compounds, 3,6-diphenyl-1H,2H,4H,5H-pyrrolo[3,4-c]pyrrole-1,4-dione is unique due to its specific substitution pattern and the resulting electronic properties. This uniqueness contributes to its distinct color and stability, making it a preferred choice in pigment applications .

Properties

IUPAC Name

1,4-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c21-17-13-14(16(20-17)12-9-5-2-6-10-12)18(22)19-15(13)11-7-3-1-4-8-11/h1-10H,(H,19,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHBZLMSPZBZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C3C(=C(NC3=O)C4=CC=CC=C4)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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